
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate is a chemical compound known for its versatile applications in organic synthesis. It is often used as a reagent in various chemical reactions due to its unique structural properties. The compound is characterized by the presence of trichloroethyl and chloro-oxobutenoate groups, which contribute to its reactivity and functionality in different chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate typically involves the reaction of trichloroethanol with phosgene to produce 2,2,2-Trichloroethyl chloroformate . This intermediate is then reacted with 4-chloro-4-oxobut-2-enoic acid under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as pyridine to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the compound. The process involves the continuous feeding of reactants and the removal of by-products to maintain optimal reaction conditions.
化学反応の分析
Types of Reactions
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, alcohols, or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield carboxylic acids, while reduction reactions produce alcohols. Substitution reactions result in various derivatives with different functional groups.
科学的研究の応用
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the protection and deprotection of functional groups.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The trichloroethyl group acts as a leaving group, facilitating the formation of new bonds with other molecules. The chloro-oxobutenoate moiety provides additional sites for chemical modifications, making the compound highly versatile in different reactions .
類似化合物との比較
Similar Compounds
2,2,2-Trichloroethyl chloroformate: Used as a protecting reagent for hydroxyl and amino groups.
Methyl 4-chloro-4-oxobut-2-enoate: Similar structure but lacks the trichloroethyl group, resulting in different reactivity and applications.
Uniqueness
2,2,2-Trichloroethyl 4-chloro-4-oxobut-2-enoate is unique due to the presence of both trichloroethyl and chloro-oxobutenoate groups, which provide a combination of reactivity and stability not found in other similar compounds. This makes it particularly useful in complex organic synthesis and industrial applications .
特性
CAS番号 |
60498-84-2 |
|---|---|
分子式 |
C6H4Cl4O3 |
分子量 |
265.9 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 4-chloro-4-oxobut-2-enoate |
InChI |
InChI=1S/C6H4Cl4O3/c7-4(11)1-2-5(12)13-3-6(8,9)10/h1-2H,3H2 |
InChIキー |
BHUHFERLNYBNRS-UHFFFAOYSA-N |
正規SMILES |
C(C(Cl)(Cl)Cl)OC(=O)C=CC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



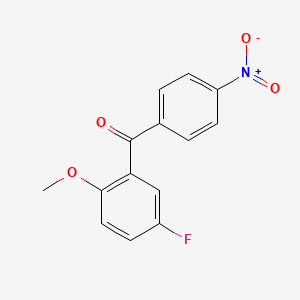

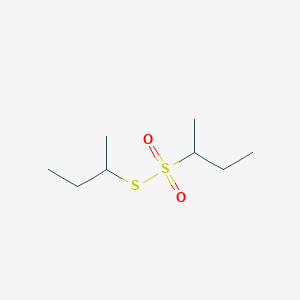
![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
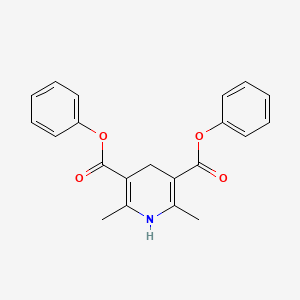
![4-Methyl-7-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B14620692.png)
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
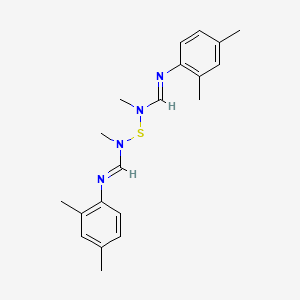
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)

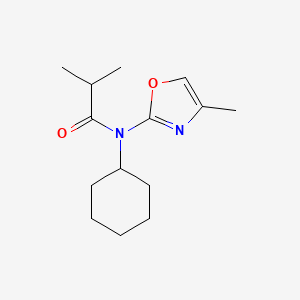
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)
